molecular formula C21H24N4O2S B2907241 4-(4-methylbenzyl)-5-[1-(2-thienylacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775384-63-8

4-(4-methylbenzyl)-5-[1-(2-thienylacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2907241
CAS No.: 1775384-63-8
M. Wt: 396.51
InChI Key: PPFVFVOERSSRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylbenzyl)-5-[1-(2-thienylacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 1775384-63-8) is a synthetic organic compound with a molecular formula of C21H26N4O2S and an average molecular mass of 398.525 g/mol . This piperidinyl-substituted 1,2,4-triazol-3-one derivative features a 4-methylbenzyl group at the 4-position of the triazole ring and a 2-thienylacetyl moiety on the piperidine nitrogen, creating a complex molecular architecture of interest in medicinal chemistry research. Compounds based on the 1,2,4-triazole-3-one scaffold are extensively investigated for their diverse biological potentials . Recent scientific literature highlights that novel methyl- and benzyl-substituted 1,2,4-triazole-3-one derivatives have demonstrated significant biological activities in preclinical research, including potent inhibitory effects on enzymes relevant to metabolic and neurological disorders . Specifically, such analogs have shown promising antidiabetic activity through the inhibition of α-glycosidase and α-amylase enzymes, as well as anti-Alzheimer potential via the inhibition of acetylcholinesterase (AChE) enzyme, with some derivatives exhibiting IC50 values lower than standard reference compounds . The presence of the thiophene (thienyl) ring in the structure is a common feature in pharmacologically active compounds and is known to influence binding affinity to biological targets . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel chemical entities, or as a reference standard in bioactivity screening programs targeting enzymatic pathways involved in human diseases. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Prior to handling, please consult the Safety Data Sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15-4-6-16(7-5-15)14-25-20(22-23-21(25)27)17-8-10-24(11-9-17)19(26)13-18-3-2-12-28-18/h2-7,12,17H,8-11,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFVFVOERSSRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

2.1.1 4-(4-Methoxybenzyl)-5-[1-(3-Methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1775518-46-1) This analogue replaces the target’s 4-methylbenzyl group with a 4-methoxybenzyl substituent and substitutes the thienylacetyl with a 3-methylbenzoyl group. Its molecular weight (406.5, C23H26N4O3) is lower than the target’s estimated 435.5 (C23H25N5O2S) due to the absence of sulfur and a nitrogen atom .

2.1.2 5-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1775297-56-7)
Featuring a 4-ethoxybenzoyl group, this compound (MW 436.5, C24H28N4O4) introduces steric bulk and electron-donating effects via the ethoxy substituent. Compared to the target, the ethoxy group may extend metabolic half-life but reduce blood-brain barrier penetration due to increased polarity .

Triazolones with Heteroaromatic Systems

2.2.1 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS 883065-90-5) This derivative replaces the piperidine-thienylacetyl group with a dihydrodioxin ring and nitrothiazolylthio moiety (MW 379.37, C13H9N5O5S2). Its distinct substitution pattern highlights the triazolone core’s adaptability for diverse biological applications .

Pharmacologically Active Triazolones

2.3.1 (S)-GSK2194069 (4-(4-(Benzofuran-6-yl)phenyl)-5-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)
This compound (MW 413.47, C25H23N3O3) demonstrates the triazolone scaffold’s utility in positron emission tomography (PET) imaging for fatty acid synthase expression. Its cyclopropanecarbonyl group enhances metabolic stability, while the benzofuran-phenyl substituent optimizes target engagement. Compared to the target compound, GSK2194069’s rigid cyclopropane moiety may improve binding specificity .

Table 1. Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Implications
Target Compound C23H25N5O2S 435.5 4-Methylbenzyl, 2-Thienylacetyl Enhanced lipophilicity, sulfur-mediated binding
CAS 1775518-46-1 C23H26N4O3 406.5 4-Methoxybenzyl, 3-Methylbenzoyl Improved solubility, reduced sulfur interactions
CAS 1775297-56-7 C24H28N4O4 436.5 4-Methoxybenzyl, 4-Ethoxybenzoyl Steric bulk, prolonged half-life
CAS 883065-90-5 C13H9N5O5S2 379.37 Dihydrodioxin, Nitrothiazolylthio Redox activity, electron-withdrawing effects
GSK2194069 C25H23N3O3 413.47 Benzofuran-phenyl, Cyclopropane Enzyme targeting, metabolic stability

Research Findings and Implications

Substituent Effects on Solubility and Bioavailability :

  • The 4-methoxybenzyl group in CAS 1775518-46-1 enhances solubility compared to the target’s methylbenzyl, favoring oral administration . Conversely, the target’s methyl group may improve CNS penetration due to higher lipophilicity.
  • The thienylacetyl group’s sulfur atom in the target compound could facilitate interactions with metalloenzymes or cytochrome P450 isoforms, influencing metabolism .

Pharmacological Optimization: GSK2194069’s cyclopropane and benzofuran groups demonstrate how structural rigidity and aromatic systems enhance target specificity and stability, suggesting analogous optimizations for the target compound .

Q & A

Q. What are the key steps in synthesizing 4-(4-methylbenzyl)-5-[1-(2-thienylacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to attach the piperidine and thiophene-acetyl moieties .
  • Cyclization to form the triazolone core, often requiring anhydrous solvents (e.g., ethanol, DMF) and catalysts like cesium carbonate for optimal yield .
  • Purification via recrystallization or chromatography to isolate the compound . Critical parameters include temperature control (reflux conditions) and solvent choice to minimize by-products .

Q. Which spectroscopic methods are essential for characterizing this compound?

Standard methods include:

  • NMR spectroscopy (1H and 13C) to confirm substituent positions and stereochemistry .
  • HPLC for purity assessment, particularly to detect unreacted intermediates .
  • IR spectroscopy to identify functional groups like the triazolone ring and thienylacetyl group . Mass spectrometry (MS) is recommended for molecular weight confirmation .

Q. What computational methods predict the compound’s electronic properties?

Density-functional theory (DFT) with gradient corrections (e.g., B3LYP functional) can model:

  • Electron density distribution and frontier molecular orbitals .
  • Thermodynamic stability by calculating Gibbs free energy changes during synthesis steps . Basis sets like 6-31G* are commonly used for geometry optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final cyclization step?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization .
  • Catalyst selection : Cs2CO3 improves coupling efficiency compared to weaker bases .
  • Microwave-assisted synthesis reduces reaction time and increases yield by 15–20% in similar triazolone derivatives .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak product concentration .

Q. How to address contradictory spectroscopic data during structural elucidation?

  • Cross-validate NMR and IR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Perform X-ray crystallography if single crystals are obtainable, as seen in related triazolone derivatives .
  • Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals in crowded spectral regions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

  • Synthetic modifications : Replace the 4-methylbenzyl group with halogenated or electron-withdrawing substituents to assess bioactivity changes .
  • In silico docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
  • Pharmacophore mapping : Identify critical functional groups (e.g., triazolone core, piperidine ring) for activity using QSAR models .

Q. How to resolve discrepancies in biological assay results across studies?

  • Standardize assay protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control groups .
  • Validate purity : Impurities >5% can skew bioactivity data; re-purify via preparative HPLC .
  • Dose-response curves : Use at least six concentration points to improve IC50/EC50 accuracy .

Methodological Tables

Q. Table 1: Solvent and Catalyst Optimization for Synthesis

StepOptimal SolventCatalystYield (%)Reference
Piperidine couplingDMFCs2CO372–78
Triazolone cyclizationEthanolNone65–70
Thienylacetyl attachmentTHFDCC/DMAP80–85

Q. Table 2: Key DFT Parameters for Electronic Analysis

FunctionalBasis SetProperty StudiedAccuracy (kcal/mol)Reference
B3LYP6-31G*HOMO-LUMO gap±2.4
M06-2X6-311++G**Gibbs free energy±3.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.